molecular formula C22H22N2O7S B4125423 N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

Cat. No.: B4125423
M. Wt: 458.5 g/mol
InChI Key: PFXHOBPHRGQIDQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

The synthesis of N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide involves multiple steps, starting with the preparation of the core structures. The reaction typically involves the following steps:

    Formation of the sulfonamide group: This is achieved by reacting a sulfonyl chloride with an amine.

    Introduction of the nitro group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like sodium methoxide.

Scientific Research Applications

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly in the treatment of bacterial infections.

    Biological Research: The compound is used to study the effects of sulfonamides on cellular processes.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, thereby preventing the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide can be compared with other sulfonamides such as:

    Sulfamethoxazole: Commonly used as an antibiotic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Used in the treatment of bacterial infections.

The uniqueness of this compound lies in its complex structure, which allows for specific interactions with target enzymes, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-13-4-7-20-17(10-13)18-11-15(5-8-21(18)31-20)23(14(2)25)32(28,29)16-6-9-22(30-3)19(12-16)24(26)27/h5-6,8-9,11-13H,4,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXHOBPHRGQIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C)S(=O)(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Reactant of Route 2
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Reactant of Route 3
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Reactant of Route 4
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Reactant of Route 5
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Reactant of Route 6
N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

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